molecular formula C18H26O5 B8034389 15-Acetoxyscirpendiol

15-Acetoxyscirpendiol

Cat. No.: B8034389
M. Wt: 322.4 g/mol
InChI Key: JEEMXIZVKNXKNM-YRCZHWOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-Acetoxyscirpendiol is a useful research compound. Its molecular formula is C18H26O5 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Isolation from Fusarium poae : 15-Acetoxyscirpendiol was first isolated from a strain of Fusarium poae, highlighting its natural occurrence and potential as a mycotoxin (Evidente et al., 1989).

  • Apoptosis Induction in Jurkat T Cells : This compound has been found to induce apoptosis in human Jurkat T cells, suggesting its potential use in cancer research or therapy (Lee et al., 2006).

  • Toxicity and Natural Occurrence : A review of Fusarium toxins including this compound provides insights into its structure, biosynthesis, toxicity, and natural occurrence in cereals and other foods, which is crucial for food safety and human health (Schollenberger et al., 2007).

  • Hypoglycemic Potential : Research indicates that this compound could have hypoglycemic properties by inhibiting the Sodium Glucose Co-transporter-1 (SGLT-1), which is significant for diabetes research and treatment (Park et al., 2004).

  • Mycotoxin Resistance in Yeast : Studies have shown that expressing a specific antibody in yeast can reduce the cytotoxicity of this compound, suggesting its potential use in developing crop resistance to certain mycotoxins (Doyle et al., 2009).

Properties

IUPAC Name

[(1R,9R)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,1'-cyclopropane]-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O5/c1-10-4-5-18(9-22-11(2)19)12(8-10)23-15-13(20)14(21)16(18,3)17(15)6-7-17/h8,12-15,20-21H,4-7,9H2,1-3H3/t12?,13?,14?,15-,16+,18?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEMXIZVKNXKNM-YRCZHWOXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1)(C3(C(C(C(C34CC4)O2)O)O)C)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2C(CC1)([C@@]3(C(C([C@@H](C34CC4)O2)O)O)C)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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